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Compound of Interest

Compound Name: Sulfimide

Cat. No.: B8482401

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
asymmetric synthesis of sulfimides utilizing rhodium catalysts. The methodologies outlined
herein are based on established literature and offer robust procedures for accessing chiral
sulfimides, which are valuable building blocks in medicinal chemistry and organic synthesis.

Introduction

Chiral sulfimides are important structural motifs in a variety of biologically active molecules
and serve as versatile synthetic intermediates. Their synthesis in an enantiomerically pure form
is of significant interest. Rhodium-catalyzed reactions have emerged as powerful tools for the
asymmetric synthesis of sulfimides, offering high levels of stereocontrol and functional group
tolerance. This note details two primary and effective strategies: the rhodium(ll)-catalyzed S-
alkylation of sulfenamides with diazo compounds and the rhodium(ll)-catalyzed imidation of
sulfides with nitrene precursors.

Method 1: Rhodium(ll)-Catalyzed Enantioselective
S-Alkylation of Sulfenamides

This method provides access to a wide range of enantioenriched sulfimides through the
reaction of sulfenamides with acceptor-acceptor diazo compounds, catalyzed by a chiral
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dirhodium(ll) complex. The reaction is highly efficient, with catalyst loadings as low as 1 mol%,
and proceeds with excellent yields and enantioselectivities.[1][2][3][4][5]

Data Presentation: Substrate Scope

The following tables summarize the substrate scope for the Rh(ll)-catalyzed enantioselective S-

alkylation of sulfenamides.

Table 1: Variation of the Diazo Compound
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Diazo Sulfenamid ]
Entry Product Yield (%) e.r.
Compound e
Methyl 2- N-(tert-
diazo-2- Butoxycarbon
1 (oxazolidin-2-  yI)-S-(4- 3a 95 96:4
on-3- methylphenyl
yl)acetate )sulfenamide
Methyl 2- N-(tert-
diazo-2- Butoxycarbon
2 (azetidin-2- yb)-S-(4- 3b 85 95:5
on-1- methylphenyl
yl)acetate )sulfenamide
Methyl 2- N-(tert-
diazo-2- Butoxycarbon
3 (piperidin-2- yI)-S-(4- 3c 90 60:40
on-1- methylphenyl
yl)acetate )sulfenamide
N-(tert-
Methyl 2-
) Butoxycarbon
diazo-2-(N,N-
4 _ yl)-S-(4- 3d 92 94:6
dimethylaceta
) methylphenyl
mido)acetate )
)sulfenamide
] N-(tert-
Ethyl 2-diazo-
o Butoxycarbon
2-(oxazolidin-
5 yl)-S-(4- 3f 96 97:3
2-on-3-
methylphenyl
yl)acetate

)sulfenamide

Reaction conditions: Sulfenamide (0.2 mmol), diazo compound (0.24 mmol), Rh2(S-PTAD)4 (1
mol%), in 1,2-dichloroethane (DCE) at 23 °C for 12 h.

Table 2: Variation of the Sulfenamide
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Diazo

Sulfenamid

Entry Product Yield (%) e.r.
Compound e
Methyl 2- N-(tert-
diazo-2- Butoxycarbon
1 (oxazolidin-2-  yl)-S- da 94 95:5
on-3- phenylsulfena
yl)acetate mide
Methyl 2- N-(tert-
diazo-2- Butoxycarbon
2 (oxazolidin-2-  yI)-S-(4- 4b 91 96:4
on-3- bromophenyl)
yl)acetate sulfenamide
Methyl 2- N-(tert-
diazo-2- Butoxycarbon
3 (oxazolidin-2-  yI)-S-(2- 4c 88 98:2
on-3- methylphenyl
yl)acetate )sulfenamide
Methyl 2- N-(tert-
diazo-2- Butoxycarbon
4 (oxazolidin-2-  yl)-S- 4d 85 93:7
on-3- benzylsulfena
yl)acetate mide

Reaction conditions: Sulfenamide (0.2 mmol), diazo compound (0.24 mmol), Rh2(S-PTAD)4 (1

mol%), in 1,2-dichloroethane (DCE) at 23 °C for 12 h.

Experimental Protocol: General Procedure for S-
Alkylation

Materials:

e Chiral dirhodium(ll) catalyst (e.g., Rh2(S-PTAD)4)

o Sulfenamide
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Diazo compound

Anhydrous solvent (e.g., 1,2-dichloroethane)

Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware

Procedure:

e To an oven-dried vial equipped with a magnetic stir bar, add the sulfenamide (1.0 equiv).
e Under an inert atmosphere, add the chiral dirhodium(ll) catalyst (0.01 equiv).

» Dissolve the solids in anhydrous 1,2-dichloroethane (to make a 0.1 M solution with respect to
the sulfenamide).

e Add the diazo compound (1.2 equiv) to the solution.

« Stir the reaction mixture at room temperature (23 °C) for 12-24 hours, monitoring the
reaction progress by TLC.

e Upon completion, concentrate the reaction mixture under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the desired
sulfimide.

o Determine the enantiomeric ratio by chiral HPLC analysis.

Method 2: Rhodium(ll)-Catalyzed Diastereoselective
Imidation of Sulfides

This protocol describes the synthesis of chiral sulfimides through the diastereoselective
imidation of prochiral sulfides using a chiral nitrene precursor, catalyzed by a dirhodium(ll)
complex. The use of N-mesyloxycarbamates as nitrene precursors in the presence of specific
additives is crucial for high yields and diastereoselectivities.[6][7]
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Data Presentation: Substrate Scope

Table 3: Diastereoselective Imidation of Various Sulfides

Entry

Sulfide

Nitrene
Precursor

Product

Yield (%)

Thioanisole

(R)-N-
(mesitylsulfon
yloxy)carbami
c acid tert-

butyl ester

5a

95

92:8

Phenyl ethyl
sulfide

(R)-N-
(mesitylsulfon
yloxy)carbami
c acid tert-

butyl ester

5b

92

90:10

Benzyl
phenyl sulfide

(R)-N-
(mesitylsulfon
yloxy)carbami
c acid tert-

butyl ester

5c

97

96:4

4-
Chlorothioani

sole

(R)-N-
(mesitylsulfon
yloxy)carbami
c acid tert-

butyl ester

5d

88

91:9

Naphthyl
methyl sulfide

(R)-N-
(mesitylsulfon
yloxy)carbami
c acid tert-

butyl ester

5e

90

93.7

Reaction conditions: Sulfide (0.5 mmol), Nitrene Precursor (0.55 mmol), Rh2(S-NTTL)4 (1
mol%), DMAP (0.25 equiv), bis(DMAP)CH2CI2 (0.25 equiv) in CH2CI2 at 40 °C for 6 h.
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Experimental Protocol: General Procedure for Sulfide
Imidation

Materials:

Dirhodium(ll) tetrakis(N-1,8-naphthoyl-tert-leucinate) (Rh2(S-NTTL)4)
 Sulfide

e Chiral N-mesyloxycarbamate

¢ 4-Dimethylaminopyridine (DMAP)

« bis(DMAP)CH2CI2

e Anhydrous solvent (e.g., Dichloromethane)

 Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware
Procedure:

e To an oven-dried Schlenk tube, add Rh2(S-NTTL)4 (0.01 equiv), DMAP (0.25 equiv), and
bis(DMAP)CH2CI2 (0.25 equiv).

o Evacuate and backfill the tube with an inert atmosphere.

e Add anhydrous dichloromethane, followed by the sulfide (1.0 equiv).

¢ Add the chiral N-mesyloxycarbamate (1.1 equiv) to the reaction mixture.
e Stir the mixture at 40 °C for 6-12 hours, monitoring by TLC.

» After completion, cool the reaction to room temperature and concentrate under reduced
pressure.
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 Purify the residue by flash column chromatography on silica gel to yield the enantioenriched
sulfimide.

o Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.

Visualizations
Experimental Workflow
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General Experimental Workflow for Asymmetric Sulfimide Synthesis
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Caption: General workflow for rhodium-catalyzed asymmetric sulfimide synthesis.
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Proposed Catalytic Cycle for S-Alkylation of
Sulfenamides

Proposed Catalytic Cycle for Rh(Il)-Catalyzed S-Alkylation
[Rh2(L*)4] / R1CHN2 /
\
| Releases Catalyst Rh(Il)-Carbene Complex / R2S-NHR3 /

- N2

Sulfenamide _

-
-

-

S~
~——— -

Sulfonium Ylide Intermediate

automerization

Sulfimide Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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